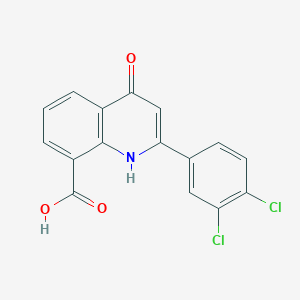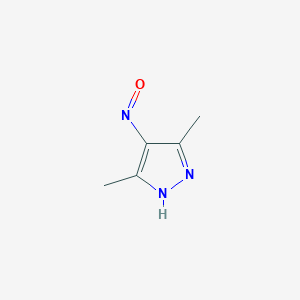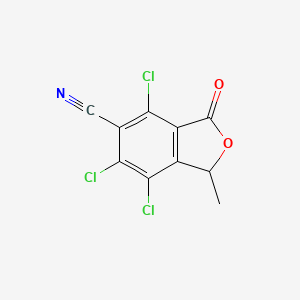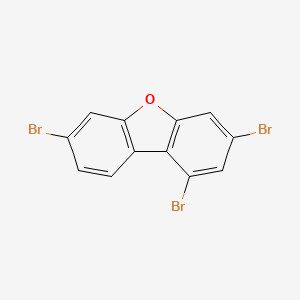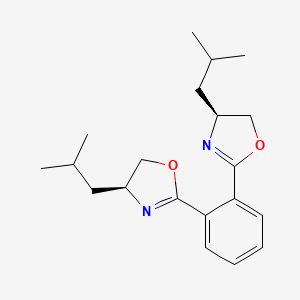![molecular formula C16H17NO3S B12893570 5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 834885-16-4](/img/structure/B12893570.png)
5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is a synthetic organic compound characterized by its unique structural features, including a naphthalene moiety and a sulfonyl group attached to an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-2-ylmethyl halide reacts with the isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Naphthalen-2-ylmethyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-3-((phenylmethyl)sulfonyl)-4,5-dihydroisoxazole
- 5,5-Dimethyl-3-((benzyl)sulfonyl)-4,5-dihydroisoxazole
- 5,5-Dimethyl-3-((pyridin-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole
Uniqueness
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole stands out due to the presence of the naphthalene moiety, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to similar compounds.
Eigenschaften
CAS-Nummer |
834885-16-4 |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
5,5-dimethyl-3-(naphthalen-2-ylmethylsulfonyl)-4H-1,2-oxazole |
InChI |
InChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
KYSTZSKNZFNDIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NO1)S(=O)(=O)CC2=CC3=CC=CC=C3C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


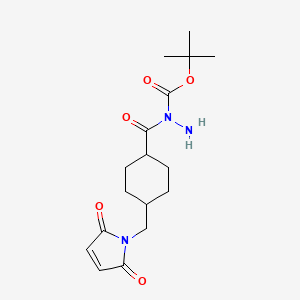
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
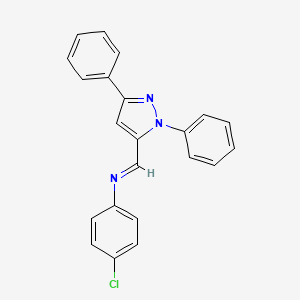


![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
